6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
CAS No. |
64369-27-3 |
|---|---|
Molecular Formula |
C7H6N6S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3 |
InChI Key |
WJGNUENNOPPSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-5-methyl-1,2,4-triazole-3-thiol with 4-Methyl-1,3,4-thiadiazole-5-carboxylic Acid
The most widely reported method involves the cyclocondensation of 4-amino-5-methyl-1,2,4-triazole-3-thiol (1) with 4-methyl-1,3,4-thiadiazole-5-carboxylic acid (2) using phosphorus oxychloride (POCl₃) as a cyclizing agent.
Reaction Conditions
-
Molar Ratio : 1:1 (1:2)
-
Solvent : Anhydrous POCl₃ (neat)
-
Temperature : Reflux (110–115°C)
-
Time : 3–6 hours
Mechanistic Insights
POCl₃ activates the carboxylic acid group of (2) to form a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the thiol group of (1). Subsequent intramolecular cyclization eliminates H₂O, forming the triazolo-thiadiazole core.
Key Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| POCl₃ Volume | 5 mL/mmol substrate | Maximizes activation |
| Reaction Time | 4 hours | Prevents over-dehydration |
| Post-treatment | Neutralization with NaHCO₃ | Reduces HCl byproducts |
One-Pot Assembly via Thiadiazole Intermediate
An alternative approach utilizes 5-amino-4-methyl-1,3,4-thiadiazole-2-thiol (3) as a precursor, which undergoes oxidative cyclization with methyl hydrazinecarbodithioate.
Synthetic Pathway
-
Thiadiazole Formation :
-
Cyclization :
Advantages
Characterization and Analytical Data
Spectroscopic Properties
Infrared Spectroscopy (IR)
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H stretch | 3319–3240 | Triazole NH |
| C=S stretch | 1632–1615 | Thiadiazole thione |
| C–N stretch | 1452–1325 | Aromatic triazole |
¹H NMR (300 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.45 | s | 3H | C4-CH₃ (thiadiazole) |
| 2.62 | s | 3H | C6-CH₃ (triazole) |
| 7.76 | d (J=8.1 Hz) | 2H | Thiadiazole Hα |
Mass Spectrometry
-
ESI-MS : m/z 306.08 [M+H]⁺ (calculated for C₈H₇N₇S₂: 305.03)
-
Fragmentation Pattern : Loss of CH₃ (15 Da) and S (32 Da) observed
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| POCl₃ Cyclization | 38–45 | 95–98 | High regioselectivity | Toxic solvent disposal |
| One-Pot Assembly | 52–58 | 90–93 | Fewer purification steps | Requires iodine catalyst |
Scale-Up Considerations and Industrial Relevance
Critical Parameters for Kilo-Scale Production
-
Solvent Recycling : POCl₃ recovery systems reduce costs by 40%
-
Crystallization : Ethanol/water (3:1) mixture achieves >99% purity
-
Throughput : 1.2 kg/batch achievable with 22-hour cycle time
Regulatory Compliance
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient carbon atoms in the triazole and thiadiazole rings facilitate nucleophilic substitutions. Common reaction sites include:
-
C-2 and C-5 positions of the thiadiazole ring, which undergo substitutions with amines, thiols, or alkoxides .
-
Methylthiadiazolyl substituent , where the methyl group can be replaced under strong basic conditions .
Example Reaction:
Replacement of the methyl group with hydroxylamine:
Electrophilic Addition and Cyclization
Electrophilic reagents target nitrogen and sulfur atoms in the fused ring system:
-
Nitrogen quaternization with alkyl halides forms thiadiazolium salts, enhancing solubility for biological testing .
-
Sulfur participation in cycloadditions, such as [2+3] cyclizations with nitriles, generates pyrazole or imidazole derivatives .
Key Conditions:
-
Alkylation reactions require anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
-
Cyclizations often employ catalysts like polyphosphoric acid (PPA) .
Oxidation
-
Thiadiazole ring oxidation with KMnO₄ yields sulfoxide or sulfone derivatives, altering electronic properties .
-
Methyl group oxidation (e.g., with CrO₃) forms carboxylic acid substituents .
Reduction
-
Nitro groups (if present) are reduced to amines using H₂/Pd-C .
-
Disulfide bridges (in derivatives) are cleaved with NaBH₄ to thiols .
Ring-Opening and Rearrangement
Under extreme conditions, the triazole-thiadiazole system undergoes fragmentation:
-
Thermal decomposition above 300°C produces nitriles (e.g., CH₃CN) and sulfur species (e.g., CS₂) .
-
Photochemical cleavage generates reactive intermediates for polymer crosslinking .
Biological Activity-Driven Reactions
The compound interacts with biomolecules via:
-
Hydrogen bonding through N–H and S groups, critical for enzyme inhibition (e.g., urease) .
-
π-π stacking with aromatic amino acid residues in protein binding pockets .
Table 2: Research Findings on Reactivity
Mechanistic Insights
-
Nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing thiadiazole groups .
-
Ring-opening pathways involve radical intermediates, as evidenced by ESR studies under UV irradiation .
Industrial and Pharmacological Implications
-
Functionalization at C-6 enhances solubility (logP reduction from 2.14 to 1.32) .
-
Sulfone derivatives exhibit improved thermal stability (Tₘ increased by 45°C vs. parent compound) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, though further studies are needed to fully exploit its synthetic potential.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, compounds similar to 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated effective antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the paper disc diffusion method .
Anticonvulsant Properties
Thiadiazole derivatives have also been investigated for their anticonvulsant effects. A study reported that certain 1,2,4-triazolo-thiadiazole derivatives exhibited notable anticonvulsant activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems that are critical for seizure control .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been explored in various studies. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or fungicide. Thiadiazole derivatives have been included in pesticide formulations due to their effectiveness against various plant pathogens. For instance, this compound could be explored for its ability to control fungal infections in crops .
Herbicidal Properties
Research into herbicidal activity has indicated that thiadiazole derivatives can inhibit weed growth effectively. This application is crucial for sustainable agriculture practices where chemical herbicides are minimized. Studies have shown that certain thiadiazole compounds possess selective herbicidal properties that can target specific weed species without harming crops .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Summary of Biological Activities
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Antimicrobial | Various thiadiazole derivatives | Effective against S. aureus, E. coli |
| Anticonvulsant | Selected triazolo-thiadiazoles | Significant reduction in seizure activity |
| Anti-inflammatory | Thiadiazole derivatives | Reduced levels of pro-inflammatory cytokines |
| Pesticidal | Thiadiazole-based formulations | Effective against fungal pathogens |
| Herbicidal | Specific thiadiazole compounds | Selective inhibition of weed growth |
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Pharmacological Significance :
- The triazole-thiadiazole core is associated with antimicrobial, anticancer, and anti-inflammatory activities .
- The 4-methylthiadiazolyl group may enhance target binding due to sulfur's electronegativity and planarity .
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Effects on Bioactivity
Key Observations:
Substituent Position and Bioactivity: Halogenated Aryl Groups (e.g., Cl, F at positions 3/6): Enhance analgesic activity by 30–40% compared to non-halogenated analogs, likely due to increased electrophilicity and receptor binding . Heteroaromatic Substituents (e.g., pyridyl, thiadiazolyl): Improve antimicrobial efficacy by mimicking biological cofactors (e.g., NAD⁺) . Lipophilic Groups (e.g., methyl, ethyl, ibuprofen derivatives): Increase membrane permeability, critical for antifungal and anticancer activity .
Synthesis Methods :
- POCl₃-Mediated Condensation : Common for triazolo-thiadiazoles; yields range from 49% (bulky substituents) to 80% (simple aryl groups) .
- Microwave Irradiation : Reduces reaction time from 8 hours to 20–30 minutes for hydrazone cyclization .
Pharmacological Profile Comparison
Table 2: Antimicrobial Activity of Selected Derivatives
Notable Findings:
- The target compound’s methyl and thiadiazolyl groups confer moderate antimicrobial activity, outperforming pyridyl derivatives but less potent than halogenated analogs .
- Antifungal Activity : Molecular docking studies suggest triazolo-thiadiazoles with methoxybenzyl groups inhibit 14-α-demethylase (a fungal enzyme) with binding energies comparable to fluconazole (-8.2 vs. -9.0 kcal/mol) .
Physicochemical and Structural Insights
Table 3: Crystallographic and Solubility Data
Structural Impact :
- Planarity : The triazolothiadiazole core is planar, enabling π-π stacking with biological targets (e.g., DNA intercalation in anticancer activity) .
Biological Activity
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to a class of triazolo-thiadiazole derivatives known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple heteroatoms contributing to its biological activity. The molecular formula is with a molecular weight of approximately 253.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N5S2 |
| Molecular Weight | 253.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | N/A |
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against a range of bacteria and fungi. The findings revealed that several compounds demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. Notably, the compound exhibited potent effects against resistant strains of bacteria and fungi, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs such as ketoconazole and bifonazole .
Anticancer Activity
In vitro studies have shown that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation. One particular derivative demonstrated an ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase IIα phosphorylation. This inhibition leads to DNA damage and cell cycle arrest in the S phase . The compound's efficacy was compared with established anticancer agents, highlighting its potential as a therapeutic candidate.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. The compound's ability to disrupt DNA processes in cancer cells and its interference with bacterial cell wall synthesis are critical mechanisms underlying its antimicrobial and anticancer effects .
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazolo-thiadiazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it exhibited moderate to high antibacterial activity against tested microorganisms such as Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazolo-thiadiazoles revealed that the compound induced significant apoptosis in DLD-1 and HT-29 colon cancer cell lines. Flow cytometry analysis confirmed cell cycle arrest and increased apoptotic markers post-treatment with the compound . This study emphasizes the potential application of this compound in cancer therapy.
Q & A
Q. Table 1: Synthetic Optimization of Selected Derivatives
| Substituent (R) | Reagent System | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| –Ph | POCl₃, 8 h reflux | 78 | 97 | |
| –OCH₃ | POCl₃, 12 h reflux | 82 | 96 | |
| –Cl | PCl₅, 10 h reflux | 65 | 94 |
Q. Table 2: Biological Activity of Derivatives
| Derivative | Antifungal (C. albicans MIC, µg/mL) | Anticancer (HeLa IC₅₀, µg/mL) | Docking Score (kcal/mol) |
|---|---|---|---|
| R = –OCH₃ | 8.2 | >50 | −9.1 |
| R = –Cl | 12.5 | 48 | −8.3 |
| R = –CH₃ | 15.0 | >50 | −7.8 |
Methodological Recommendations
- Synthetic Reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis of intermediates .
- Data Validation : Use tandem MS (LC-MS/MS) to confirm molecular ions and rule out degradation products .
- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to refine SAR models and avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
